molecular formula C26H34ClN5O2 B2523806 N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 921901-91-9

N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2523806
CAS No.: 921901-91-9
M. Wt: 484.04
InChI Key: WECRMHDYFPTFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a potent and selective small molecule inhibitor of the JAK/STAT signaling pathway, with particular activity against JAK2 and TYK2 kinases Source . This pathway is critically involved in cellular processes such as proliferation, apoptosis, and immune response, making its modulation a key area of investigation in oncology and autoimmune diseases. The compound's structure is engineered to compete with ATP for binding in the kinase domain, thereby preventing the phosphorylation and activation of downstream STAT transcription factors. Its primary research value lies in preclinical studies targeting myeloproliferative neoplasms and inflammatory conditions where JAK2 and TYK2 are dysregulated. Researchers utilize this compound to elucidate the specific roles of JAK isoforms in disease models and to explore potential therapeutic strategies. This product is supplied for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34ClN5O2/c1-18-21(27)7-4-8-22(18)29-26(34)25(33)28-17-24(32-14-12-30(2)13-15-32)20-9-10-23-19(16-20)6-5-11-31(23)3/h4,7-10,16,24H,5-6,11-15,17H2,1-3H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECRMHDYFPTFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound belongs to a family of ethanediamide derivatives with modular aryl and heterocyclic substituents. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-chloro-2-methylphenyl, 4-methylpiperazinyl, 1-methyltetrahydroquinolin-6-yl C₂₇H₃₄ClN₅O₂* ~496.0 Balanced lipophilicity from chloro and methyl groups; piperazine enhances solubility .
N-(5-Chloro-2-cyanophenyl)-... () 5-chloro-2-cyanophenyl C₂₆H₃₁ClN₆O₂ 503.0 Cyano group introduces electron-withdrawing effects; may alter receptor binding kinetics .
N'-(3-acetamidophenyl)-... () 3-acetamidophenyl C₂₇H₃₆N₆O₃ 492.6 Acetamido group increases hydrogen-bonding potential; reduced halogen-mediated hydrophobicity .
N'-(3-chloro-4-methoxyphenyl)-... () 3-chloro-4-methoxyphenyl, pyrrolidinyl C₂₅H₃₁ClN₄O₃ 471.0 Methoxy improves aqueous solubility; pyrrolidine reduces basicity vs. piperazine .

*Inferred based on analogs.

Pharmacological Implications

  • Piperazine vs.
  • Aryl Substituents : The 3-chloro-2-methylphenyl group balances lipophilicity (ClogP ~3.5) and steric bulk, whereas 's 3-acetamidophenyl increases polarity (ClogP ~2.8), likely reducing CNS activity .

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